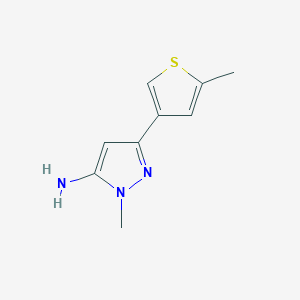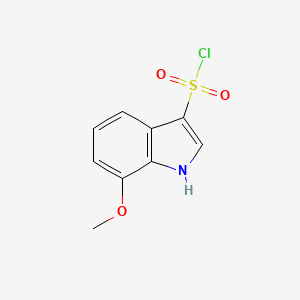
7-Methoxy-1H-indole-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.69 g/mol It is an indole derivative, which means it contains the indole nucleus, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 7-methoxyindole. One common method is to react 7-methoxyindole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the indole ring. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized indole derivatives.
Electrophilic Aromatic Substitution: The indole nucleus is susceptible to electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Chlorosulfonic Acid: Used for the sulfonylation of 7-methoxyindole.
Amines and Alcohols: Used in substitution reactions to form sulfonamide and sulfonate derivatives.
Oxidizing and Reducing Agents: Such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Functionalized Indole Derivatives: Resulting from oxidation or reduction reactions.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1H-indole-3-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 7-Methoxy-1H-indole-3-sulfonyl chloride is primarily related to its ability to interact with biological molecules through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The indole nucleus also plays a role in its biological activity, as it can interact with various receptors and enzymes in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-indole-7-sulfonyl chloride: Similar structure but with a methyl group at the 1-position instead of a methoxy group at the 7-position.
7-Methoxy-1H-indole-2,3-dione: Contains a dione group at the 2,3-positions instead of a sulfonyl chloride group.
Uniqueness
7-Methoxy-1H-indole-3-sulfonyl chloride is unique due to the presence of both a methoxy group at the 7-position and a sulfonyl chloride group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H8ClNO3S |
|---|---|
Molekulargewicht |
245.68 g/mol |
IUPAC-Name |
7-methoxy-1H-indole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c1-14-7-4-2-3-6-8(15(10,12)13)5-11-9(6)7/h2-5,11H,1H3 |
InChI-Schlüssel |
YALQIVNKLGVIIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1NC=C2S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




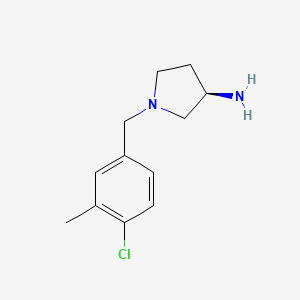
amine](/img/structure/B15272678.png)
![tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
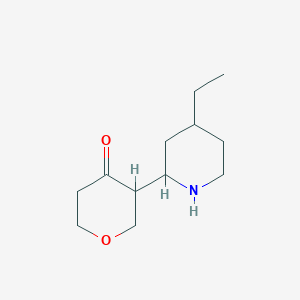
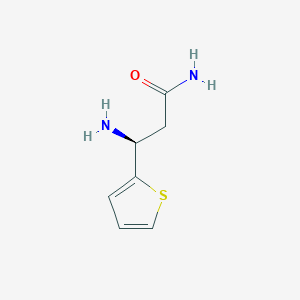
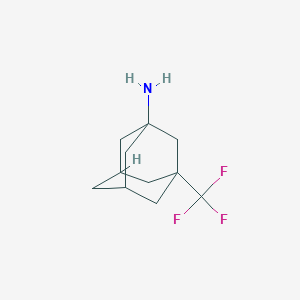
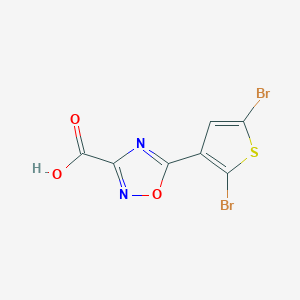

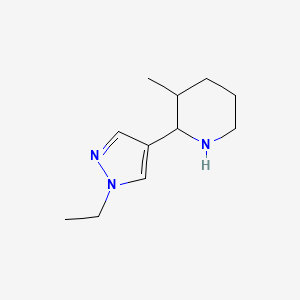
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
